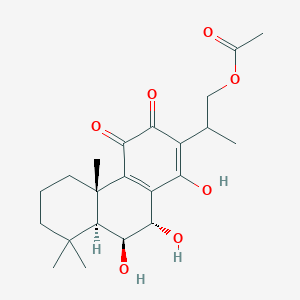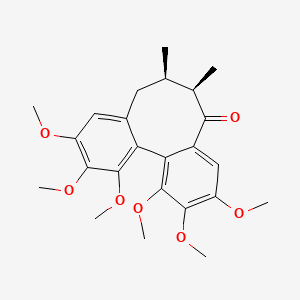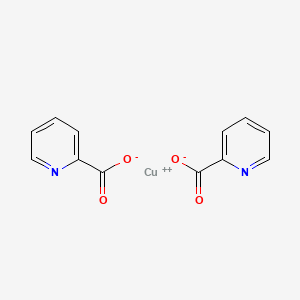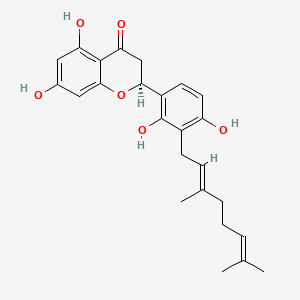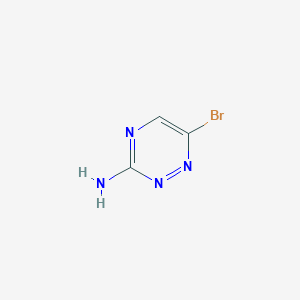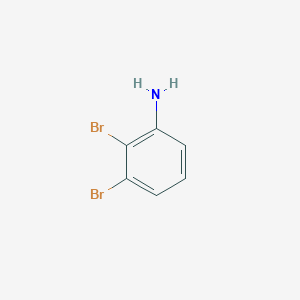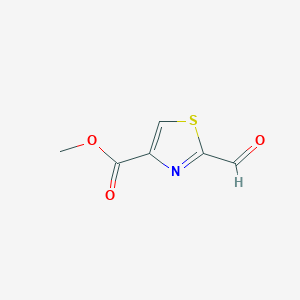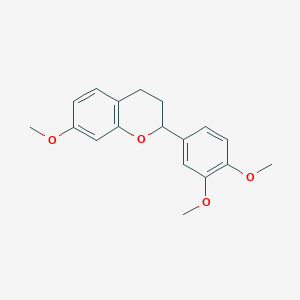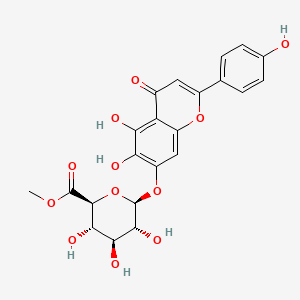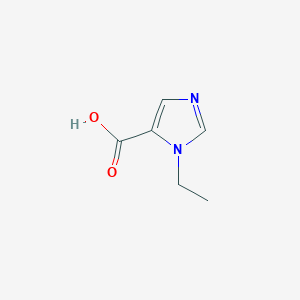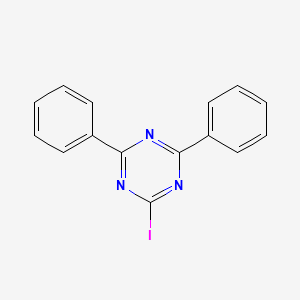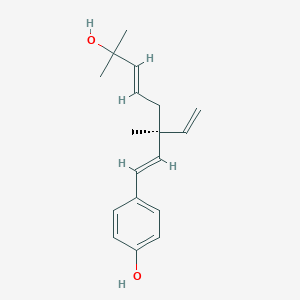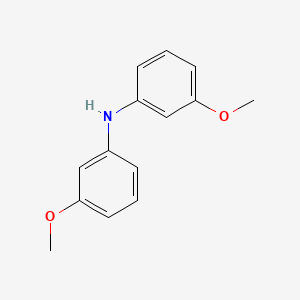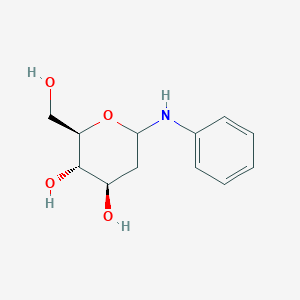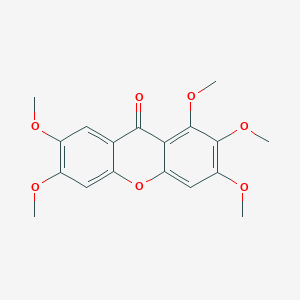
1,2,3,6,7-Pentamethoxyxanthone
Descripción general
Descripción
1,2,3,6,7-Pentamethoxyxanthone is a xanthone isolated from the roots of Polygala tenuifolia . It is a type of xanthones .
Molecular Structure Analysis
The molecular formula of 1,2,3,6,7-Pentamethoxyxanthone is C18H18O7 . Its structure is represented by the InChI string:InChI=1S/C18H18O7/c1-20-11-6-9-10(7-12(11)21-2)25-13-8-14(22-3)17(23-4)18(24-5)15(13)16(9)19/h6-8H,1-5H3 . Physical And Chemical Properties Analysis
The average mass of 1,2,3,6,7-Pentamethoxyxanthone is 346.335 and its mono-isotopic mass is 346.10525 . Other physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación
Phytochemical Studies and Quality Control
1,2,3,6,7-Pentamethoxyxanthone has been identified in various phytochemical studies. For instance, it was isolated during the study of small centaury (Centaurium erythraea), a plant known for its bitter tonic properties. This study developed a high-performance liquid chromatography method for the determination of methoxylated xanthones, including 1,2,3,6,7-Pentamethoxyxanthone, in small centaury aerial parts, aiding in quality control measures (Valentão et al., 2002).
Isolation from Natural Sources
The compound has also been isolated from other natural sources. For instance, it was found in the roots of Eustoma grandiflorum, collected in Texas. Structural elucidation of this and other xanthones was achieved through various spectroscopic methods (Sullivan, Stiles, & Rosler, 1977).
Pharmacological Research
Pharmacological studies involving xanthones have shown various biological activities. While specific studies on 1,2,3,6,7-Pentamethoxyxanthone might be limited, research on related xanthones can provide insights. For example, xanthones from Halenia elliptica showed vasorelaxant effects on rat coronary artery, highlighting their potential in vascular health research (Wang et al., 2007).
Antioxidant and Anti-Inflammatory Properties
Xanthones have demonstrated significant antioxidant and anti-inflammatory properties. Research on Moutabea guianensis roots, which led to the isolation of various xanthones including pentamethoxyxanthone, showed that these compounds had more potent antioxidant activity than the reference standard, Trolox (Filho et al., 2014). Similarly, xanthones isolated from Hypericum geminiflorum were found to exhibit significant antiplatelet activities (Chung et al., 2002).
Potential in Traditional Medicine
The use of xanthones in traditional medicine, especially in Tibetan medicine, has been documented. Isolation and purification techniques like high-speed counter-current chromatography have been used to extract xanthones from traditional medicinal plants, demonstrating their importance in ethnopharmacology (Liu et al., 2014).
Propiedades
IUPAC Name |
1,2,3,6,7-pentamethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-20-11-6-9-10(7-12(11)21-2)25-13-8-14(22-3)17(23-4)18(24-5)15(13)16(9)19/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLAFTHMEWJCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6,7-Pentamethoxyxanthone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



